REACTION_CXSMILES
|
[C:1]([C@@H:3]1[CH2:8][C@H:7]2[C@H:5]([CH2:6]2)[N:4]1[C:9](=[O:30])[C@H:10]([C:19]12[CH2:28][CH:23]3[CH2:24][CH:25]([CH2:27][C:21]([OH:29])([CH2:22]3)[CH2:20]1)[CH2:26]2)[NH:11]C(OC(C)(C)C)=O)#[N:2].[C:31]([O-:39])(=[O:38])[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1.[Na+]>>[NH2:11][C@@H:10]([C:19]12[CH2:26][CH:25]3[CH2:24][CH:23]([CH2:22][C:21]([OH:29])([CH2:27]3)[CH2:20]1)[CH2:28]2)[C:9]([N:4]1[C@H:3]([C:1]#[N:2])[CH2:8][C@H:7]2[C@@H:5]1[CH2:6]2)=[O:30].[C:31]([O-:39])(=[O:38])[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[C@H]1N([C@H]2C[C@H]2C1)C([C@@H](NC(=O)OC(C)(C)C)C12CC3(CC(CC(C1)C3)C2)O)=O
|
Name
|
sodium benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@H](C(=O)N1[C@H]2C[C@H]2C[C@H]1C#N)C12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |